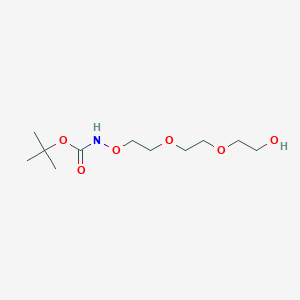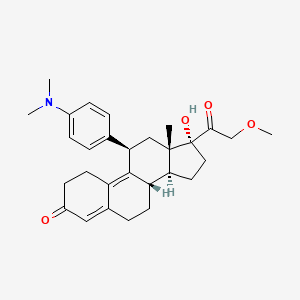
Telapristone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La telapristona se sintetiza a través de una serie de reacciones químicas que involucran precursores esteroideos. La ruta sintética generalmente implica los siguientes pasos:
Material de Inicio: La síntesis comienza con un precursor esteroideo.
Modificaciones del Grupo Funcional: Se introducen o modifican varios grupos funcionales a través de reacciones como la acetilación, la metoxilación y la dimetilaminación.
Ciclación y Cierre del Anillo: Los compuestos intermedios sufren ciclación y cierre del anillo para formar la estructura esteroidea final.
Los métodos de producción industrial para la telapristona implican la ampliación de estas rutas sintéticas bajo condiciones controladas para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para lograr una producción eficiente.
3. Análisis de las Reacciones Químicas
La telapristona experimenta diversas reacciones químicas, que incluyen:
Oxidación: La telapristona puede oxidarse para formar diferentes productos de oxidación. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir la telapristona en sus formas reducidas. Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: La telapristona puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para las reacciones de sustitución incluyen los halógenos y los nucleófilos.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Análisis De Reacciones Químicas
Telapristone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
La telapristona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: La telapristona se utiliza como compuesto modelo para estudiar la química esteroidea y los efectos de varios grupos funcionales sobre la actividad esteroidea.
Biología: En la investigación biológica, la telapristona se utiliza para investigar el papel de los receptores de progesterona en los procesos celulares y los estados de enfermedad.
Medicina: La telapristona se está desarrollando para el tratamiento del cáncer de mama, la endometriosis y los fibromas uterinos.
Industria: La telapristona se utiliza en la industria farmacéutica para el desarrollo de nuevos agentes terapéuticos que se dirigen a los receptores de progesterona.
Mecanismo De Acción
La telapristona ejerce sus efectos bloqueando selectivamente el receptor de progesterona. Esta acción evita que la progesterona se una a su receptor, inhibiendo así las vías de señalización descendentes que promueven la proliferación y supervivencia celular. La telapristona también tiene alguna actividad antiglucocorticoide, lo que contribuye a sus efectos terapéuticos . Los objetivos moleculares y las vías implicadas incluyen el receptor de progesterona y los correguladores asociados que modulan la expresión genética y las respuestas celulares .
Comparación Con Compuestos Similares
La telapristona es similar a otros moduladores selectivos del receptor de progesterona como la mifepristona, la onapristona y la lilopristone. La telapristona es única en su afinidad de unión específica y selectividad para el receptor de progesterona, lo que reduce los efectos fuera del objetivo en otros receptores nucleares . Esta selectividad hace que la telapristona sea un candidato prometedor para aplicaciones terapéuticas con menos efectos secundarios en comparación con otros compuestos.
Compuestos Similares
Mifepristona: Otro modulador selectivo del receptor de progesterona con una actividad receptora más amplia.
Onapristone: Un modulador selectivo del receptor de progesterona con aplicaciones similares en el cáncer y la salud reproductiva.
Lilopristona: Un compuesto con una actividad antiprogestina similar pero diferentes propiedades farmacocinéticas.
Las propiedades únicas y la selectividad de la telapristona la convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas.
Propiedades
Número CAS |
198414-30-1 |
|---|---|
Fórmula molecular |
C29H37NO4 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(2-methoxyacetyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H37NO4/c1-28-16-24(18-5-8-20(9-6-18)30(2)3)27-22-12-10-21(31)15-19(22)7-11-23(27)25(28)13-14-29(28,33)26(32)17-34-4/h5-6,8-9,15,23-25,33H,7,10-14,16-17H2,1-4H3/t23-,24+,25-,28-,29-/m0/s1 |
Clave InChI |
BHERMCLNVOVDPU-DQFOBABISA-N |
SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |
SMILES isomérico |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |
SMILES canónico |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |
Apariencia |
Solid powder |
Key on ui other cas no. |
198414-30-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Telapristone; metabolite of telapristone acetate (CDB-4124). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


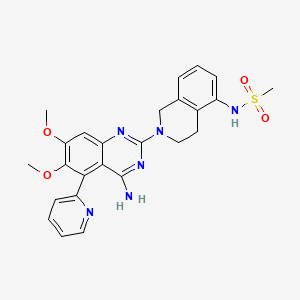


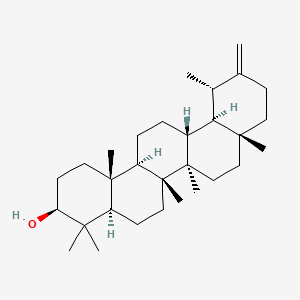
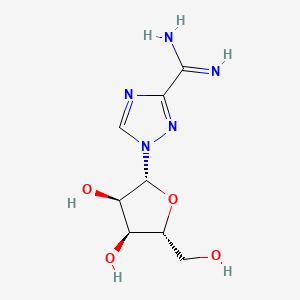
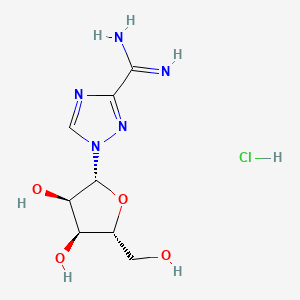

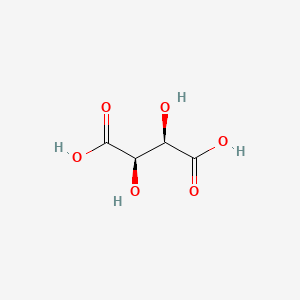
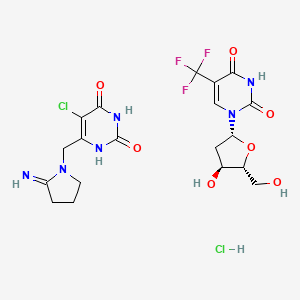


![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)

